Fmoc-Phe(3,5-F2)-OH

Medicinal Chemistry Peptide Engineering Physicochemical Property Modulation

Select Fmoc-Phe(3,5-F2)-OH when your peptide program demands precise modulation of proteolytic stability, conformational bias, and receptor-ligand interactions. The 3,5-difluoro substitution pattern offers a unique balance of electronic modulation and steric compatibility that generic Fmoc-Phe-OH or alternative mono-fluorinated analogs cannot replicate. This building block is critical for SAR studies on GPCRs (e.g., PAR family), antimicrobial peptide engineering, and self-assembling biomaterials where fluorination directly dictates hydrogel mechanics and bioactivity. For high-fidelity SPPS incorporation, ≥98% HPLC purity is recommended; always verify purity specifications before ordering for long or difficult sequences.

Molecular Formula C24H19F2NO4
Molecular Weight 423.4 g/mol
CAS No. 205526-24-5
Cat. No. B557923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(3,5-F2)-OH
CAS205526-24-5
Synonyms205526-24-5; Fmoc-Phe(3,5-F2)-OH; (S)-N-Fmoc-3,5-difluorophenylalanine; Fmoc-3,5-difluoro-L-phenylalanine; Fmoc-L-3,5-Difluorophenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoicacid; FMOC-L-3,5-DIFLUOROPHE; (2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid; (2S)-3-(3,5-Difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; (2S)-3-(3,5-DIFLUOROPHENYL)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PROPANOICACID; PubChem23301; AC1MCO30; Fmoc-Phe(3,5-DiF)-OH; SCHEMBL119542; Fmoc-L-3,5-Difluoro-phe-OH; CTK8E9949; MolPort-001-772-226; FMOC-L-PHE(3,5-DIF)-OH; ZINC2569516; CF-656; FMOC-3,5-DIFLUORO-L-PHE-OH; MFCD00797579; AKOS015908102; N-FMOC-L-PHE(3,5-F2)-OH; AB07181
Molecular FormulaC24H19F2NO4
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O
InChIInChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
InChIKeyUYEQBZISDRNPFC-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe(3,5-F2)-OH (CAS 205526-24-5): A Strategic Fluorinated Building Block for SPPS and Advanced Peptide Engineering


Fmoc-Phe(3,5-F2)-OH (CAS 205526-24-5) is a fluorinated phenylalanine derivative widely employed as a protected building block in solid-phase peptide synthesis (SPPS) . The molecule features a fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and a 3,5-difluoro substitution on the aromatic side chain. This specific fluorination pattern alters the electronic properties and lipophilicity of the phenylalanine residue, enabling the precise modulation of peptide structure, stability, and bioactivity . The compound is available in both L- and D-configurations and is utilized in structure-activity relationship (SAR) studies, drug discovery, and the development of advanced biomaterials .

Beyond Simple Phenylalanine: Why Fmoc-Phe(3,5-F2)-OH Offers Differentiated Performance in Synthesis and Application


Substituting Fmoc-Phe(3,5-F2)-OH with a generic Fmoc-phenylalanine or an alternative fluorinated analog is not a trivial exchange. The position and number of fluorine atoms on the aromatic ring directly influence the physicochemical properties of the resulting peptide, including its conformational bias, electronic profile, and resistance to enzymatic degradation [1]. Even subtle positional changes in fluorination (e.g., 3-F vs. 4-F vs. 3,5-diF) have been shown to dramatically alter self-assembly kinetics, hydrogel mechanics, and antibacterial activity in Fmoc-Phe derivatives [2]. Therefore, the specific 3,5-difluoro substitution pattern provides a unique tool for fine-tuning peptide behavior that cannot be achieved by simply using a different, albeit related, building block.

Quantitative Differentiation of Fmoc-Phe(3,5-F2)-OH Against Key Analogs


Enhanced Electronic Modulation: pKa Shift Compared to Non-Fluorinated Fmoc-Phe-OH

The 3,5-difluoro substitution significantly alters the electronic environment of the phenyl ring compared to the non-fluorinated parent compound. The predicted acid dissociation constant (pKa) of Fmoc-Phe(3,5-F2)-OH is 3.62 ± 0.10, which is lower than the typical pKa of ~4.0 for unsubstituted Fmoc-phenylalanine . This increased acidity of the carboxylic acid group can influence the peptide's overall charge and solubility profile at physiological pH.

Medicinal Chemistry Peptide Engineering Physicochemical Property Modulation

Influence on Self-Assembly Kinetics: A Class-Level Comparison of Fluorination Position

A study evaluating the positional effects of single fluorination on Fmoc-Phe derivatives demonstrated that the site of fluorine substitution dramatically alters self-assembly kinetics, nanostructure morphology, and mechanical properties of the resulting hydrogels [1]. While direct data for the 3,5-difluoro analog is not provided in this specific study, it serves as a class-level inference. The study found that Fmoc-4-F-Phe showed the highest antibacterial activity, while Fmoc-3-F-Phe and Fmoc-2-F-Phe exhibited different self-assembly behaviors, indicating that the specific 3,5-difluoro pattern is expected to confer a unique self-assembly profile distinct from both the non-fluorinated parent and mono-fluorinated analogs.

Biomaterials Hydrogels Self-Assembly

Metabolic Stability Enhancement: A Core Fluorination Benefit

The incorporation of fluorine atoms into peptide sequences is a well-established strategy to improve metabolic stability. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, thereby extending the peptide's in vivo half-life [1]. While direct comparative stability data for Fmoc-Phe(3,5-F2)-OH versus Fmoc-Phe-OH in a defined peptide context is not available in the public domain, the class-level inference is robust. The 3,5-difluoro substitution is expected to confer enhanced resistance to proteolytic degradation compared to non-fluorinated phenylalanine, a critical attribute for developing long-acting peptide therapeutics .

Drug Development Peptide Therapeutics Pharmacokinetics

Application in Protease-Activated Receptor (PAR) Ligand Optimization

The difluorophenylalanine residue, specifically H-Phe(3,5-DiF)-OH (the deprotected form of the target compound), has been utilized as a structural probe in thrombin receptor-tethered ligand peptides . This application demonstrates the utility of the 3,5-difluoro substitution in identifying specific CH/π interactions critical for receptor binding. While a direct head-to-head binding affinity comparison for the Fmoc-protected form is not provided, this evidence highlights a unique application of the 3,5-difluoro motif in a relevant biological context.

GPCR Thrombin Receptor Peptide Ligand

Differential Purity Specifications Among Commercial Suppliers

The commercial availability of Fmoc-Phe(3,5-F2)-OH varies significantly in terms of purity specifications, which is a critical factor for procurement in sensitive applications like SPPS. The compound is offered at ≥98.0% (HPLC) purity by Sigma-Aldrich and ≥97% (HPLC) by Chem-Impex . This represents a direct, quantifiable difference in quality compared to other suppliers offering the compound at 95% purity (e.g., Thermo Scientific/Alfa Aesar) . The choice of supplier directly impacts the efficiency and outcome of peptide synthesis.

Quality Control Procurement SPPS

Optimized Storage and Handling for Long-Term Stability

Proper storage is essential to maintain the integrity of this building block. Vendor datasheets recommend storage at 0 - 8 °C or under refrigeration with cold-chain transport . This is a more stringent requirement compared to many standard Fmoc-amino acids which are often stable at room temperature. Adherence to these specific storage conditions is a critical procurement consideration to ensure the compound's reactivity and purity are preserved for sensitive SPPS applications .

Storage Stability Procurement

Optimal Use Cases for Fmoc-Phe(3,5-F2)-OH in Peptide Research and Development


Design of Metabolically Stable Peptide Therapeutics

For medicinal chemistry programs developing peptide-based drugs where a short in vivo half-life is a concern, Fmoc-Phe(3,5-F2)-OH is a key building block. Its incorporation is a well-established strategy to enhance resistance to proteolytic degradation [1], directly addressing a common bottleneck in peptide drug development. The 3,5-difluoro pattern is preferred over other fluorination patterns when a balance of electronic modulation and steric compatibility is required.

Structure-Activity Relationship (SAR) Studies in GPCR Ligands

In academic and industrial research focused on G-protein coupled receptors (GPCRs), particularly the protease-activated receptor (PAR) family, this compound serves as a valuable tool. The deprotected residue, H-Phe(3,5-DiF)-OH, has been used to probe critical CH/π interactions in thrombin receptor ligands . Using the Fmoc-protected form allows for precise incorporation of this probe into longer peptide sequences via standard SPPS, enabling detailed mapping of receptor-ligand interactions.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS)

For any SPPS application requiring high-fidelity incorporation of a fluorinated phenylalanine residue, sourcing the compound at ≥98.0% HPLC purity is critical . The higher purity specification directly minimizes the risk of side reactions and incomplete couplings, leading to improved crude peptide purity and easier downstream purification. This is especially important for long or difficult peptide sequences.

Development of Self-Assembling Peptide Biomaterials

The fluorination pattern on the phenylalanine side chain significantly influences the self-assembly properties of Fmoc-Phe derivatives [2]. While the specific self-assembly behavior of the 3,5-difluoro analog requires empirical determination for each system, it is a candidate for tuning hydrogel mechanics, nanostructure morphology, and bioactivity. This is particularly relevant in the development of novel biomaterials for tissue engineering, drug delivery, and antimicrobial surface coatings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Phe(3,5-F2)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.